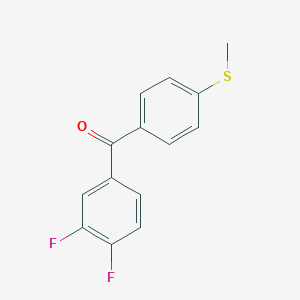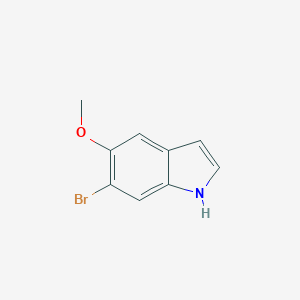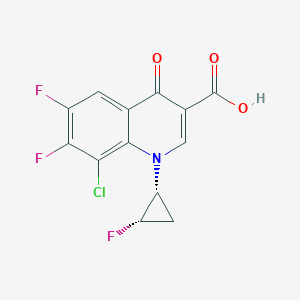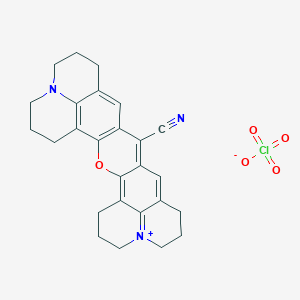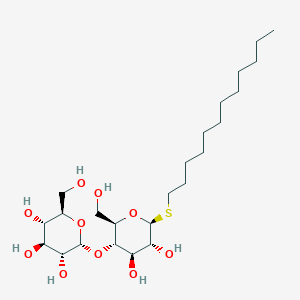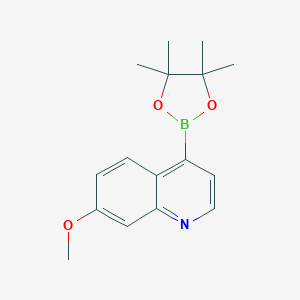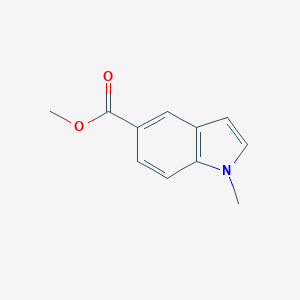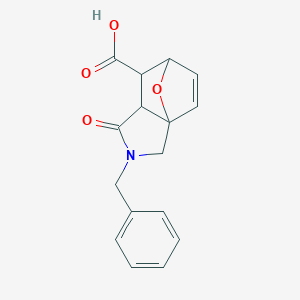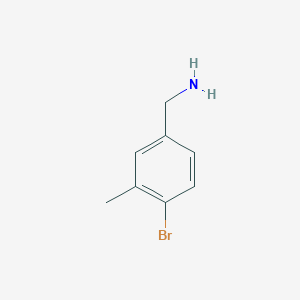
(4-Bromo-3-methylphenyl)methanamine
概述
描述
(4-Bromo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for (4-Bromo-3-methylphenyl)methanamine involves the use of p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method is noted for its high yield and the compound is characterized using spectroscopic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized using standard organic synthesis techniques involving bromination and amination reactions.
化学反应分析
Types of Reactions: (4-Bromo-3-methylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Bromine-Lithium Exchange Reaction: This reaction involves the use of butyllithium to form 2,3-dihydro-1H-isoindole-1-thiones.
Polyphosphoric Acid Condensation: Used in the synthesis of related compounds.
Major Products Formed:
2,3-Dihydro-1H-isoindole-1-thiones: Formed through bromine-lithium exchange reactions.
科学研究应用
(4-Bromo-3-methylphenyl)methanamine has several applications in scientific research, including:
Chemical Synthesis: Used in the synthesis of complex organic molecules.
Antibacterial Research: Structurally related bromophenols have demonstrated antibacterial properties.
Pharmaceuticals: Involved in the stereoselective synthesis of drugs like Terbinafine, an antifungal agent.
Antimicrobial Activities: Derivatives have shown promising results against pathogenic strains.
作用机制
its derivatives and related compounds often interact with molecular targets through various pathways, including enzyme inhibition and receptor binding.
相似化合物的比较
属性
IUPAC Name |
(4-bromo-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRMNDFKGVDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617725 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-92-7 | |
| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


